molecular formula C11H24N2O B1476971 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine CAS No. 1994887-24-9

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B1476971
CAS No.: 1994887-24-9
M. Wt: 200.32 g/mol
InChI Key: NYGKGTSKSYROTR-UHFFFAOYSA-N
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Description

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is a tertiary amine derivative featuring a piperidine ring substituted with an ethoxymethyl group at the 2-position and a propane-1-amine side chain. Its molecular formula is C₁₁H₂₄N₂O, with a molecular weight of 200.33 g/mol.

Properties

IUPAC Name

3-[2-(ethoxymethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-2-14-10-11-6-3-4-8-13(11)9-5-7-12/h11H,2-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKGTSKSYROTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Strategy

The typical synthetic approach involves:

  • Synthesis of 2-(Ethoxymethyl)piperidine : This can be achieved by alkylation of piperidine with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.
  • N-alkylation of 2-(Ethoxymethyl)piperidine : The nitrogen atom of the piperidine ring is alkylated with a suitable 3-carbon chain bearing an amine group, such as 3-bromopropan-1-amine or protected derivatives.
  • Deprotection and purification : If protective groups are used on the amine functionality, these are removed under acidic or basic conditions, followed by purification steps such as crystallization or chromatography.

Detailed Preparation Method from Literature and Patents

Alkylation Using 3-Bromopropan-1-amine Derivatives

A patent describing the preparation of related piperidinyl amines (e.g., 1-(3-methoxycarbonylpropyl)piperidin-4-amine) provides a useful analogous method adaptable for 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine synthesis:

Step Description Conditions Notes
1 Protection of primary amine on piperidine Reaction of 4-aminopiperidine with benzophenone in toluene Protects primary amine to allow selective reactions
2 Deprotonation of secondary amine Use of alkali in THF at 0 °C Prepares nitrogen for alkylation
3 Alkylation with 3-methoxypropyl bromide Stirring at room temperature for 3-5 h Introduces side chain
4 Deprotection of benzophenone group Acidic conditions (10% HCl aqueous) Releases free amine
5 Extraction and purification Organic solvent extraction, drying, recrystallization Isolates pure product

This method demonstrates the utility of protecting groups and controlled alkylation to achieve selective substitution on the piperidine nitrogen, which is applicable for the ethoxymethyl substituted analogue.

Direct Alkylation Approach

A simpler approach involves direct alkylation of 2-(ethoxymethyl)piperidine with 3-bromopropan-1-amine or its protected derivatives under basic conditions:

Reagents Solvent Base Temperature Time Yield (%)
2-(Ethoxymethyl)piperidine, 3-bromopropan-1-amine THF or DMF Potassium carbonate or sodium hydride 0–25 °C 3–6 hours 60–80 (reported in similar systems)

This method relies on nucleophilic substitution at the bromopropyl group by the piperidine nitrogen, forming the desired N-substituted product. Protection of amine groups may be necessary to avoid side reactions.

Reductive Amination Method

Another synthetic route involves reductive amination:

  • Reacting 2-(ethoxymethyl)piperidine with an aldehyde derivative of propan-1-amine or its equivalent.
  • Using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.
  • This method allows the formation of the N-substituted amine bond directly.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Solvent THF, DMF, ethanol Solvent polarity affects reaction rate and solubility
Base K2CO3, NaH, triethylamine Base strength influences deprotonation and alkylation efficiency
Temperature 0 °C to room temperature Higher temperature increases rate but may cause side reactions
Time 3–6 hours Sufficient for complete reaction without degradation
Molar Ratio Piperidine derivative: Alkylating agent = 1:1.1–1.5 Slight excess of alkylating agent improves conversion

Purification Techniques

  • Extraction : Organic solvent extraction (e.g., dichloromethane, ethyl acetate) to separate product from aqueous impurities.
  • Crystallization : Using mixed solvents such as ethanol/heptane to purify intermediates and final products.
  • Chromatography : Silica gel column chromatography may be employed for fine purification.
  • Drying : Use of rotary evaporation and vacuum drying to remove solvents.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield
Protection/Deprotection Alkylation Protect amine, alkylate piperidine N, deprotect High selectivity, purity Multi-step, time-consuming 70–85%
Direct Alkylation Nucleophilic substitution on alkyl halide Simpler, fewer steps Possible side reactions, need for protection 60–80%
Reductive Amination Condensation with aldehyde + reduction Mild conditions, direct Requires aldehyde precursor, possible over-reduction 65–75%

Research Findings and Notes

  • The ethoxymethyl substituent on the piperidine ring influences the nucleophilicity of the nitrogen and steric environment, affecting the alkylation efficiency.
  • Use of protecting groups (e.g., benzophenone) is recommended when multiple amine functionalities are present to avoid side reactions.
  • Reaction optimization involves balancing temperature and base strength to maximize yield while minimizing by-products.
  • Purification steps are critical to obtain high-purity product suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine and related piperidine-based amines:

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity logP (Predicted) Applications References
3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine C₁₁H₂₄N₂O 200.33 Ethoxymethyl (2-position) Hypothetical: Antiviral, CNS modulation ~2.5 (estimated) Therapeutic agent (potential)
3-(Piperidin-1-yl)propan-1-amine C₈H₁₈N₂ 142.24 None mRNA delivery, GPCR modulation ~1.2 Nanomaterial synthesis
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine C₁₀H₂₂N₂ 170.30 3,5-Dimethyl Unknown (structural analog of antiviral agents) ~2.0 Research chemical
N-(3-(Piperidin-1-yl)propyl)-4,4-diphenylbutanamide (6) C₂₄H₃₁N₂O 369.52 Diphenylbutanamide side chain NaV1.7 inhibition, anticancer (medullary thyroid cancer) ~4.8 Cancer therapy
3-(4-Methylpiperidin-1-yl)propan-1-amine C₉H₂₀N₂ 156.27 4-Methyl Unspecified (CXCR4 antagonist analog) ~1.5 Antiviral research

Key Structural and Functional Insights

Ethoxymethyl vs. Methyl/Unsubstituted Piperidine

  • The ethoxymethyl group in the target compound increases steric bulk and electron density compared to methyl or unsubstituted analogs. This modification may enhance binding to hydrophobic pockets in targets like CXCR4 or NaV1.7 channels, as seen in related compounds .
  • 3-(Piperidin-1-yl)propan-1-amine (CAS 3529-08-6) lacks substituents, resulting in lower molecular weight (142.24 vs. 200.33) and logP (~1.2 vs. ~2.5), making it more suitable for aqueous applications like mRNA delivery .

Antiviral Activity Compounds such as N-(4-(2-(3-(Piperidin-1-yl)propylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine (8{5,3}) exhibit anti-HIV-1 activity with EC₅₀ values in the low micromolar range. The ethoxymethyl group in the target compound could improve potency by stabilizing interactions with viral entry receptors like CXCR4 .

Anticancer Potential N-(3-(Piperidin-1-yl)propyl)-4,4-diphenylbutanamide (6) inhibits NaV1.7 channels and reduces viability in medullary thyroid cancer cells (IC₅₀ = 12 µM) . The target compound’s ethoxymethyl group may confer similar ion channel modulation but with altered pharmacokinetics.

Synthetic Accessibility Piperidine-amine derivatives are typically synthesized via nucleophilic substitution (e.g., piperidine + bromopropylphthalimide in acetonitrile) .

Biological Activity

3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound features a piperidine ring substituted with an ethoxymethyl group and a propan-1-amine moiety. Its structural formula can be represented as follows:

C13H19N(Molecular Weight 205.30 g mol)\text{C}_{13}\text{H}_{19}\text{N}\quad (\text{Molecular Weight }205.30\text{ g mol})

This unique structure allows it to interact with various biological targets, influencing cellular processes.

The mechanism of action for 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine primarily involves its interaction with neurotransmitter receptors and enzymes. The piperidine ring is known for its ability to modulate the activity of several receptors, including:

  • Dopaminergic receptors : Potential implications for treating neurological disorders.
  • Glutamatergic receptors : Possible effects on synaptic plasticity and cognitive functions.
  • Dipeptidyl peptidase IV (DPP-IV) : Inhibition may influence glucose metabolism, presenting opportunities in diabetes management.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The potential applications of 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine in combating bacterial infections have been noted, particularly in studies focusing on enzyme inhibition related to microbial resistance.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The modulation of cellular signaling pathways through receptor interaction could lead to altered cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Research Findings and Case Studies

Several studies have investigated the biological activity of 3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine:

StudyFindings
Identified potential antimicrobial and anticancer activities; further studies needed to elucidate mechanisms.
Demonstrated enzyme inhibition capabilities, particularly concerning DPP-IV, which could aid in diabetes management.
Explored the compound's role as an intermediate in drug synthesis, highlighting its versatility in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-(Ethoxymethyl)piperidin-1-yl)propan-1-amine
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